1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one
Description
1-[(4-Benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one is a benzocoumarin derivative featuring a 4-benzylpiperazine moiety attached via a methyl group at the 1-position of the benzo[f]chromen-3-one core (Figure 1). Benzocoumarins are structurally diverse heterocyclic compounds known for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of the 4-benzylpiperazine group in this compound is hypothesized to enhance its bioavailability and receptor-binding affinity, as piperazine derivatives are often employed to improve solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24-16-21(25-22-9-5-4-8-20(22)10-11-23(25)29-24)18-27-14-12-26(13-15-27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBLMRMWUMIHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include:
Solvent: Methanol
Reagent: Sodium cyanoborohydride
Temperature: Room temperature
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Chroman-2-one derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that 1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Mechanism of Action in Cancer Cells
A study conducted on the effects of this compound on HeLa cervical cancer cells revealed that treatment resulted in increased apoptosis markers. Flow cytometry analysis indicated a significant rise in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 18 | Cell cycle arrest |
| A549 | 22 | Intrinsic pathway activation |
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Compounds containing piperazine rings have been associated with modulation of serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further investigation is warranted to elucidate these effects specifically for this compound.
Neuropharmacological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anxiolytic | Potential modulation of serotonin receptors | |
| Antidepressant | Possible mood enhancement effects |
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural features contribute to its lipophilicity, enhancing membrane permeability and bioactivity.
Antimicrobial Activity Summary
| Microorganism | Inhibition Zone (mm) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15 | Disruption of cell membrane |
| Escherichia coli | 12 | Inhibition of cell wall synthesis |
Mechanism of Action
The mechanism of action of 1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Positional Influence : The target compound’s 1-position substitution contrasts with analogs modified at positions 2 or 4 (e.g., ’s propoxy-linked piperazine derivatives). The methyl linker in the target compound may confer greater metabolic stability compared to longer chains .
- Piperazine vs. Heterocycles : The 4-benzylpiperazine group likely enhances solubility and CNS penetration, whereas thiazole or pyrimidine substituents () improve antimicrobial or antitubercular activity via specific target interactions.
Anticancer Activity
- Pyrazole and Pyridazine Derivatives: Compounds like pyrazolo[3,4-d]pyridazines () exhibit potent cytotoxicity against melanoma, lung, and colon cancer cell lines (NCI data), with IC50 values in the nanomolar range. The target compound’s piperazine group may modulate similar pathways (e.g., kinase inhibition) but requires empirical validation.
- Chalcone Derivatives : highlights chalcone-modified benzocoumarins with NSAID moieties showing dual cytotoxic and anti-inflammatory effects. Piperazine substitution could synergize these effects by reducing off-target toxicity .
Antimicrobial Activity
- Thiazole Hybrids : The thiazole-containing analog () demonstrates selective activity against Gram-positive bacteria (MIC: 12–26 µg/mL), attributed to membrane disruption. The target compound’s piperazine group may broaden this spectrum by enhancing solubility and biofilm penetration .
- Pyrimidine Derivatives : Pyrimidine-linked compounds () show DNA cleavage and antitubercular activity, suggesting divergent mechanisms compared to the piperazine-based target compound.
Receptor Binding
- CB1 Receptor Affinity : reports 2-benzylbenzo[f]chromen-3-one (Ki = 4190 nM for CB1), indicating that benzyl substitutions on the benzocoumarin core influence receptor binding. The target compound’s piperazine group may further modulate this interaction .
Biological Activity
1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has gained attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. The presence of the piperazine moiety is significant as it often enhances the biological activity of such compounds.
The compound's IUPAC name is this compound, with the molecular formula . Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the GABAergic system. It acts as a positive allosteric modulator of GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS) .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anxiolytic Activity : Similar to traditional benzodiazepines, it has shown promising anxiolytic properties in various animal models.
- Anticonvulsant Properties : Preliminary studies suggest that it may possess anticonvulsant effects, potentially useful in treating epilepsy.
- Neuroprotective Effects : The compound may protect against neurodegenerative processes, although further research is needed to elucidate these mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their structure–activity relationships (SAR), providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
The inclusion of the benzylpiperazine moiety is critical for enhancing the binding affinity to GABA-A receptors. Modifications in the chromene structure can lead to variations in potency and selectivity. For instance, studies have shown that specific substitutions on the piperazine ring can significantly influence biological activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one, and how can reaction conditions be modified to improve yield and purity?
- Methodology : The compound can be synthesized via microwave-assisted condensation, which reduces reaction time and improves yield (e.g., achieving >90% yields for analogous chromenone derivatives under microwave irradiation) . Alternative routes include Claisen-Schmidt condensation in basic media for chalcone intermediates, followed by functionalization with benzylpiperazine groups . Polyphosphoric acid (PPA) is critical for cyclization steps, as demonstrated in thiadiazole and triazole derivative syntheses . Optimizing solvent systems (e.g., ethanol or methanol) and stoichiometric ratios of reagents (e.g., hydrazine hydrate for hydrazide formation) further enhances purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm and carbonyl signals at ~160 ppm) . Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H] at m/z 498 for thiazole derivatives) .
- Crystallography : X-ray diffraction with SHELX software refines crystal structures, resolving bond angles and torsional strain in the benzocoumarin core . ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. How can purification challenges be addressed for intermediates and final products?
- Methodology : Recrystallization from ethanol or methanol effectively removes impurities for solid products . For polar intermediates, column chromatography with silica gel (ethyl acetate/hexane gradients) separates regioisomers. Acid-base extraction is useful for isolating amine-containing derivatives (e.g., benzylpiperazine moieties) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology :
- Modify substituents : Replace the benzylpiperazine group with 4-methylpiperazine or incorporate thiadiazole/oxadiazole rings to assess antimicrobial potency .
- Conjugate with pharmacophores : Attach non-steroidal anti-inflammatory drug (NSAID) moieties (e.g., via esterification) to evaluate dual-action cytotoxicity and anti-inflammatory effects .
- Assay selection : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial screening and MTT assays for cytotoxicity profiling against NCI-60 cancer cell lines .
Q. How can contradictions in biological activity data across different assays be resolved?
- Methodology :
- Standardize protocols : Ensure consistent cell lines (e.g., U87MG for mTOR inhibition studies) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Validate mechanisms : Use Western blotting to confirm target engagement (e.g., mTORC1/2 substrate phosphorylation) when activity discrepancies arise .
- Dose-response analysis : Perform EC/IC titrations to differentiate true activity from assay noise .
Q. What in vitro and in vivo models are appropriate for evaluating antimicrobial and anticancer effects?
- Methodology :
- In vitro :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or broth microdilution .
- Anticancer : Screen against NCI-60 panels (e.g., leukemia CCRF-CEM and lung cancer A549) with GI values calculated via sulforhodamine B (SRB) assays .
- In vivo : Use xenograft models (e.g., U87MG glioblastoma in mice) to assess tumor growth inhibition and pharmacodynamic markers (e.g., p-S6K for mTOR inhibition) .
Q. What computational strategies predict binding interactions with biological targets like kinases or bacterial enzymes?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with mTOR (PDB: 4JSX) or bacterial dihydrofolate reductase .
- MD simulations : Run 100-ns trajectories to assess binding stability of benzylpiperazine derivatives in ATP-binding pockets .
- QSAR models : Develop regression models correlating logP and polar surface area with antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
